molecular formula C15H21N5O4S2 B2783942 1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1797873-03-0

1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2783942
M. Wt: 399.48
InChI Key: DROQVIZFOISDQD-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N5O4S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

1-Methyl-N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is part of a broader class of compounds that have been extensively studied for their potential biological activities. Research has focused on the synthesis of various heterocyclic sulfonamides and their evaluation as antimicrobial, anticancer, and herbicidal agents. For instance, novel sulfonamide derivatives have been synthesized, demonstrating significant antimicrobial and anticancer activities. These activities are attributed to the structural features of the sulfonamide group, which is a common moiety in many therapeutic agents due to its ability to interact with biological targets (Debbabi et al., 2016; Ghorab et al., 2015).

Molecular Docking and Inhibition Studies

Studies involving molecular docking have indicated that certain sulfonamide derivatives exhibit potential as enzyme inhibitors, particularly against dihydrofolate reductase (DHFR), a target for anticancer therapy. This suggests that sulfonamide compounds, including those similar to 1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, could be optimized for enhanced anticancer properties through structural modifications (Debbabi et al., 2017).

Herbicidal Applications

Furthermore, the sulfonamide group has been incorporated into various herbicidal agents, demonstrating efficacy in controlling broad-leaf weeds and sedges. The sulfonylurea herbicides, for instance, showcase the versatility of sulfonamide derivatives in agricultural applications. Their activity is often attributed to the inhibition of specific plant enzymes, leading to the death of unwanted vegetation at relatively low application rates (Pernak et al., 2015).

Chemical Synthesis and Reactivity

The chemical synthesis of sulfonamide compounds involves various strategies to introduce the sulfonamide group into heterocyclic frameworks. These methods include reactions with sulfonic chlorides, condensation reactions, and other heterocyclization techniques, yielding a diverse array of sulfonamide-containing compounds with potential biological and agricultural applications (Tucker et al., 2015).

properties

IUPAC Name

1-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S2/c1-19-12-15(11-17-19)25(21,22)18-9-13-4-7-20(8-5-13)26(23,24)14-3-2-6-16-10-14/h2-3,6,10-13,18H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROQVIZFOISDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

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